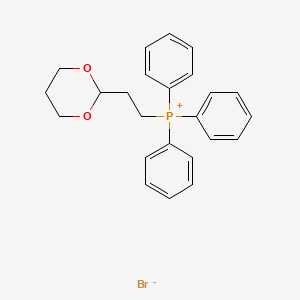

2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(1,3-dioxan-2-yl)ethyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O2P.BrH/c1-4-11-21(12-5-1)27(22-13-6-2-7-14-22,23-15-8-3-9-16-23)20-17-24-25-18-10-19-26-24;/h1-9,11-16,24H,10,17-20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETDBHNHTOJWPZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60990170 | |

| Record name | [2-(1,3-Dioxan-2-yl)ethyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69891-92-5 | |

| Record name | Phosphonium, [2-(1,3-dioxan-2-yl)ethyl]triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69891-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069891925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-(1,3-Dioxan-2-yl)ethyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-dioxan-2-yl)ethyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide, a versatile Wittig reagent employed in organic synthesis. The document details the synthetic pathway, experimental protocols, and characterization data, presented in a clear and structured format to facilitate its application in research and development.

Introduction

This compound is a phosphonium salt that serves as a valuable precursor to the corresponding phosphorane in the Wittig reaction. This reagent is utilized to introduce a 2-(1,3-dioxan-2-yl)ethylidene moiety onto aldehydes and ketones, thereby forming a protected β,γ-unsaturated aldehyde. The 1,3-dioxane group acts as a protecting group for the aldehyde functionality, which can be deprotected under acidic conditions to reveal the aldehyde for further synthetic transformations. This makes the title compound a useful building block in the synthesis of complex molecules, particularly in the pharmaceutical and natural product sectors.

Synthetic Pathway

The synthesis of this compound is a two-step process. The first step involves the formation of the key intermediate, 2-(2-bromoethyl)-1,3-dioxane. This is achieved through the reaction of acrolein with 1,3-propanediol in the presence of hydrogen bromide. The second step is the quaternization of triphenylphosphine with the synthesized bromo-acetal to yield the final phosphonium salt.

Experimental Protocols

Synthesis of 2-(2-Bromoethyl)-1,3-dioxane

This procedure is adapted from established literature methods.

Materials:

-

Acrolein

-

1,3-Propanediol

-

Hydrogen bromide (gas)

-

Dichloromethane (CH₂Cl₂)

-

p-Toluenesulfonic acid monohydrate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous potassium carbonate (K₂CO₃)

Procedure:

-

A solution of acrolein (1.0 eq) in dichloromethane is cooled to 0-5 °C in an ice bath under a nitrogen atmosphere.

-

Gaseous hydrogen bromide is bubbled through the solution until the reaction is complete (the endpoint can be determined by the disappearance of the starting material on TLC).

-

p-Toluenesulfonic acid monohydrate (catalytic amount) and 1,3-propanediol (1.0 eq) are added to the reaction mixture.

-

The solution is stirred at room temperature for several hours.

-

The reaction mixture is then concentrated under reduced pressure.

-

The resulting residue is washed with saturated aqueous sodium bicarbonate.

-

The organic layer is dried over anhydrous potassium carbonate, filtered, and concentrated.

-

The crude product is purified by vacuum distillation to afford 2-(2-bromoethyl)-1,3-dioxane as a colorless liquid.

Synthesis of this compound

Materials:

-

2-(2-Bromoethyl)-1,3-dioxane

-

Triphenylphosphine (PPh₃)

-

Toluene or Acetonitrile

-

Diethyl ether

Procedure:

-

A solution of 2-(2-bromoethyl)-1,3-dioxane (1.0 eq) and triphenylphosphine (1.0 eq) in a suitable solvent such as toluene or acetonitrile is prepared.

-

The mixture is heated at reflux for an extended period (typically 24-48 hours), during which the phosphonium salt precipitates as a white solid.

-

After cooling to room temperature, the solid is collected by filtration.

-

The collected solid is washed thoroughly with diethyl ether to remove any unreacted starting materials.

-

The product is then dried under vacuum to yield this compound as a white to off-white crystalline powder.

Data Presentation

The following tables summarize the key quantitative data for the synthesized compounds.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| 2-(2-Bromoethyl)-1,3-dioxane | C₆H₁₁BrO₂ | 195.05 | Colorless liquid | N/A |

| This compound | C₂₄H₂₆BrO₂P | 457.34 | White crystalline powder | 193-195 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Signals |

| ¹H NMR (CDCl₃) | δ (ppm): 7.85-7.70 (m, 15H, Ar-H), 4.65 (t, 1H, O-CH-O), 4.15-4.05 (m, 2H, O-CH₂), 3.80-3.70 (m, 2H, O-CH₂), 3.65-3.50 (m, 2H, P-CH₂), 2.10-1.95 (m, 2H, CH₂), 1.40-1.25 (m, 2H, CH₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): 135.2 (d, J=3 Hz, C), 133.7 (d, J=10 Hz, CH), 130.5 (d, J=12 Hz, CH), 118.6 (d, J=86 Hz, C), 100.8 (CH), 67.0 (CH₂), 34.5 (d, J=16 Hz, CH₂), 25.5 (CH₂), 23.2 (d, J=51 Hz, CH₂) |

| FTIR (KBr, cm⁻¹) | 3050 (Ar-H stretch), 2950, 2850 (C-H stretch), 1580, 1480, 1440 (C=C aromatic stretch), 1110 (C-O stretch), 720, 690 (Ar-H bend) |

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The clear presentation of the synthetic route, experimental procedures, and characterization data is intended to support researchers in the successful preparation and application of this important Wittig reagent in their synthetic endeavors. The provided diagrams offer a visual representation of the chemical pathway and the experimental process, enhancing the understanding of the synthesis as a whole.

An In-depth Technical Guide to the Physicochemical Properties of 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide (CAS No. 69891-92-5). This phosphonium salt is a versatile reagent in organic synthesis, primarily utilized as a Wittig reagent for the formation of carbon-carbon double bonds. Its unique structure, featuring a protected aldehyde in the form of a 1,3-dioxane ring, makes it a valuable building block for complex molecule synthesis. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application in olefination reactions, and includes key safety and handling information. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams.

Chemical Identity and Structure

This compound is an organic salt consisting of a quaternary phosphonium cation and a bromide anion. The cation features a triphenylphosphine moiety connected via an ethyl linker to a 1,3-dioxane ring.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 69891-92-5[1][2] |

| EC Number | 274-189-5[2] |

| IUPAC Name | 2-(1,3-dioxan-2-yl)ethyl-triphenylphosphanium bromide[1] |

| Molecular Formula | C₂₄H₂₆BrO₂P[1][3][4] |

| SMILES | [Br-].C1COC(CC--INVALID-LINK--(c3ccccc3)c4ccccc4)OC1[2][4] |

| InChI | InChI=1S/C24H26O2P.BrH/c1-4-11-21(12-5-1)27(22-13-6-2-7-14-22,23-15-8-3-9-16-23)20-17-24-25-18-10-19-26-24;/h1-9,11-16,24H,10,17-20H2;1H/q+1;/p-1[2] |

| InChIKey | XETDBHNHTOJWPZ-UHFFFAOYSA-M[4] |

Caption: Chemical Structure of the title compound.

Physicochemical Properties

The compound is typically a white to pale yellow or cream-colored crystalline powder. It is stable under normal storage conditions. A summary of its key physical and chemical properties is provided in Table 2.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 457.34 g/mol | [2] |

| Melting Point | 193 - 195 °C | [2] |

| Appearance | White to light yellow/cream powder or crystals | [3][4] |

| Purity/Assay | ≥96.0% to ≤104.0% (Titration) | [4] |

| Water Content | ≤1.5% (Karl Fischer) | [4] |

| Solubility | Soluble in water, chloroform, and methanol. Can be recrystallized from dichloromethane/diethyl ether. |[5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of the compound. While specific peak lists are proprietary to data vendors, typical spectral characteristics are known.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the three phenyl groups, the protons on the ethyl linker, and the protons of the 1,3-dioxane ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons in the phenyl rings, the ethyl chain, and the dioxane ring. The carbon attached to the phosphorus atom will show coupling.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the dioxane ether linkages, and vibrations associated with the phosphonium group.

Applications in Organic Synthesis

The primary application of this compound is as a Wittig reagent in olefination reactions. It serves as a three-carbon homologating agent, effectively converting an aldehyde or ketone into an alkene with an additional three-carbon chain where the terminal carbon is protected as a 1,3-dioxane. This protected aldehyde can be deprotected under acidic conditions to reveal a new aldehyde functionality for further synthetic transformations.

Experimental Protocols

Synthesis of this compound

This phosphonium salt is prepared via a standard Sₙ2 reaction between triphenylphosphine and a suitable alkyl halide, in this case, 2-(2-bromoethyl)-1,3-dioxane.

Reaction: 2-(2-bromoethyl)-1,3-dioxane + P(C₆H₅)₃ → [ (C₆H₅)₃P⁺-CH₂-CH₂-(1,3-dioxan-2-yl) ] Br⁻

Detailed Protocol (Adapted from a similar synthesis[5]):

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triphenylphosphine (1.0 equivalent) and a suitable solvent such as toluene or acetonitrile.

-

Addition of Alkyl Halide: Add 2-(2-bromoethyl)-1,3-dioxane (1.0 equivalent) to the flask.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: Upon completion, cool the mixture to room temperature. The phosphonium salt product will typically precipitate out of the non-polar solvent.

-

Purification: Collect the solid product by filtration. Wash the crystals with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to yield the final white to off-white solid.

Caption: General workflow for the synthesis of the title compound.

Application in a Wittig Reaction

The phosphonium salt is first converted to its corresponding ylide (phosphorane) by deprotonation with a strong base. The ylide then reacts with a carbonyl compound (e.g., an aldehyde) to form an alkene.

Detailed Protocol (General):

-

Ylide Formation:

-

Suspend this compound (1.1 equivalents) in a dry, aprotic solvent (e.g., THF, Et₂O) under an inert atmosphere (N₂ or Ar).

-

Cool the suspension in an ice bath (0 °C) or a dry ice/acetone bath (-78 °C).

-

Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.0 equivalent), dropwise. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

-

Stir the mixture for 30-60 minutes at the same temperature.

-

-

Olefination:

-

Dissolve the aldehyde or ketone (1.0 equivalent) in the same dry solvent.

-

Add the carbonyl solution dropwise to the ylide mixture at a low temperature (e.g., -78 °C or 0 °C).

-

Allow the reaction to stir for several hours, gradually warming to room temperature. Monitor the reaction by TLC.

-

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct.

-

Purify the alkene by flash column chromatography on silica gel.

-

Caption: General workflow for a Wittig olefination reaction.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

GHS Hazard Statements:

Precautionary Measures:

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.[6]

Conclusion

This compound is a highly valuable and versatile reagent for organic synthesis. Its well-defined physicochemical properties and its utility as a precursor to a functionalized Wittig ylide make it an important tool for the construction of complex molecules in pharmaceutical and materials science research. Proper handling and adherence to established protocols are essential for its safe and effective use.

References

- 1. This compound | C24H26BrO2P | CID 2724168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 69891-92-5 [sigmaaldrich.com]

- 3. [2-(1,3-Dioxan-2-yl)ethyl]triphenylphosphonium bromide, 98… [cymitquimica.com]

- 4. L04909.14 [thermofisher.com]

- 5. (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | 52509-14-5 [amp.chemicalbook.com]

- 6. [2-(1,3-Dioxan-2-yl)ethyl]triphenylphosphonium bromide, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide, a versatile phosphonium salt utilized in organic synthesis. While detailed crystallographic data for this specific compound is not publicly available, this guide leverages information on closely related structures and general chemical principles to offer valuable insights for research and development.

Chemical Identity and Physical Properties

This compound is a quaternary phosphonium salt. The structure features a positively charged phosphorus atom bonded to three phenyl groups and an ethyl chain substituted with a 1,3-dioxane ring. The positive charge of the phosphonium cation is balanced by a bromide anion.[1][2]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₂₄H₂₆BrO₂P | [1][3][4] |

| Molecular Weight | 457.34 g/mol | [1] |

| CAS Number | 69891-92-5 | [1][4] |

| IUPAC Name | [2-(1,3-dioxan-2-yl)ethyl]triphenylphosphanium bromide | [4] |

| Appearance | White to cream crystalline powder | [3][4] |

| Melting Point | 193-195 °C | [1] |

| SMILES | C1CCOC(CC--INVALID-LINK--(c3ccccc3)c4ccccc4)OC1.[Br-] | [1][4] |

| InChI Key | XETDBHNHTOJWPZ-UHFFFAOYSA-M | [3][4] |

Molecular Structure

A definitive crystal structure for this compound, determined by X-ray crystallography, is not available in the current scientific literature or crystallographic databases. However, the molecular structure can be confidently predicted based on its chemical composition and the known structures of similar phosphonium salts.

The central phosphorus atom adopts a tetrahedral geometry, covalently bonded to three phenyl rings and the ethyl-dioxane moiety. The triphenylphosphine group is sterically bulky, influencing the overall conformation of the molecule. The 1,3-dioxane ring typically exists in a chair conformation to minimize steric strain.

To provide a visual representation of the molecular connectivity, the following diagram is generated using the DOT language.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the protons of the three phenyl groups would appear in the aromatic region (typically δ 7.5-8.0 ppm). The protons of the ethyl chain and the 1,3-dioxane ring would appear in the aliphatic region. The protons on the carbon adjacent to the phosphorus atom would likely show coupling to the ³¹P nucleus.

-

¹³C NMR: Resonances for the carbon atoms of the phenyl groups, the ethyl chain, and the 1,3-dioxane ring would be observed. The carbon atom directly bonded to the phosphorus would exhibit a characteristic coupling constant (¹J(P,C)).

-

³¹P NMR: A single resonance is expected for the phosphorus atom, with a chemical shift characteristic of a tetraalkylphosphonium salt.

-

Mass Spectrometry: The mass spectrum would show the molecular ion of the cation (C₂₄H₂₆O₂P⁺) at m/z 377.17.

Synthesis and Reactivity

Synthesis

This compound is typically synthesized via the reaction of triphenylphosphine with 2-(2-bromoethyl)-1,3-dioxane. This is a standard quaternization reaction of a phosphine.

Experimental Workflow for Synthesis:

General Experimental Protocol:

-

Reaction Setup: Equimolar amounts of triphenylphosphine and 2-(2-bromoethyl)-1,3-dioxane are dissolved in a suitable solvent such as toluene or acetonitrile in a round-bottom flask equipped with a reflux condenser.

-

Reaction: The mixture is heated to reflux and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

Purification: The crude product is washed with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether).

Reactivity and Applications

The primary application of this compound is as a precursor to a Wittig reagent.[5] Treatment of the phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride, or sodium amide) generates the corresponding phosphonium ylide. This ylide is a powerful nucleophile that reacts with aldehydes and ketones to form alkenes, in a process known as the Wittig reaction.

The 1,3-dioxane moiety in this reagent serves as a protected form of an aldehyde. This allows for the introduction of a three-carbon chain containing a masked aldehyde functionality, which can be deprotected under acidic conditions after the Wittig reaction. This makes the reagent a useful building block in multi-step organic syntheses.

Wittig Reaction Workflow:

Signaling Pathways

There is no information available in the scientific literature to suggest that this compound is directly involved in any biological signaling pathways. Its primary utility is as a synthetic reagent in organic chemistry.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily serving as a precursor for a Wittig reagent that allows for the introduction of a protected three-carbon aldehyde unit. While a detailed experimental crystal structure is currently unavailable, its molecular connectivity and general properties are well-understood. This guide provides a foundational understanding of this compound for researchers and professionals in drug development and chemical synthesis, highlighting its key features and synthetic applications. Further research to obtain detailed crystallographic and spectroscopic data would be beneficial for a more complete characterization of this important synthetic tool.

References

- 1. 2-(1,3-二氧己环-2-基)乙基三苯基溴化膦 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (2-(1,3-Dioxan-2-yl)ethyl)triphenylphosphonium bromide [cymitquimica.com]

- 3. [2-(1,3-Dioxan-2-yl)ethyl]triphenylphosphonium bromide, 98… [cymitquimica.com]

- 4. [2-(1,3-Dioxan-2-yl)ethyl]triphenylphosphonium bromide, 98+% 25 g | Buy Online [thermofisher.com]

- 5. (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide - Enamine [enamine.net]

Technical Guide: ¹H and ¹³C NMR Spectroscopic Analysis of 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide. It includes tabulated spectral data, comprehensive experimental protocols, and a logical diagram illustrating the compound's structural correlation with its NMR signatures.

Introduction

This compound is a phosphonium salt widely utilized in organic synthesis, particularly as a Wittig reagent. A thorough understanding of its structural and electronic properties is paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating the molecular structure of this compound in solution. This guide presents the ¹H and ¹³C NMR spectral data and the methodologies for their acquisition.

NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound have been recorded, with the data attributed to sources including Sigma-Aldrich Co. LLC and Fluka AG.[1] While the raw spectral data is not publicly available, the following tables present an expected representation of the chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz), based on the analysis of its chemical structure and comparison with similar compounds.

2.1. ¹H NMR Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.85 - 7.65 | Multiplet | 15H | P(C₆H ₅)₃ |

| ~4.90 | Triplet | 1H | O-CH-O |

| ~4.10 | Multiplet | 2H | P-CH₂ |

| ~3.95 | Multiplet | 2H | O-CH₂ (axial) |

| ~3.70 | Multiplet | 2H | O-CH₂ (equatorial) |

| ~2.20 | Multiplet | 2H | CH₂-CH(O)₂ |

| ~1.80 | Multiplet | 2H | O-CH₂-CH₂ -CH₂-O |

2.2. ¹³C NMR Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~135.0 | P-C ₆H₅ (para-C) |

| ~133.5 (d, J ≈ 10 Hz) | P-C ₆H₅ (ortho-C) |

| ~130.5 (d, J ≈ 12 Hz) | P-C ₆H₅ (meta-C) |

| ~118.0 (d, J ≈ 85 Hz) | P-C ₆H₅ (ipso-C) |

| ~101.0 | O-C H-O |

| ~67.0 | O-C H₂ |

| ~30.0 (d, J ≈ 15 Hz) | C H₂-CH(O)₂ |

| ~25.0 | O-CH₂-C H₂-CH₂-O |

| ~23.0 (d, J ≈ 50 Hz) | P-C H₂ |

Note: The presented data is a theoretical prediction based on the compound's structure and typical values for similar functional groups. Actual experimental data may vary. The multiplicities for the phenyl carbons in the ¹³C NMR are presented as doublets (d) due to coupling with the phosphorus atom.

Experimental Protocols

The following provides a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

-

The NMR tube is securely capped and carefully inserted into the NMR spectrometer's spinner turbine.

3.2. NMR Data Acquisition

-

Spectrometer: A standard 300 MHz or 500 MHz NMR spectrometer.

-

Temperature: 298 K (25 °C).

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the desired signal-to-noise ratio.

-

Pulse Width: 30-degree pulse.

¹³C NMR Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-160 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of the ¹³C isotope.

-

Pulse Width: 30-degree pulse.

3.3. Data Processing

-

The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

-

Phase correction is applied to obtain a pure absorption spectrum.

-

Baseline correction is performed to ensure a flat baseline.

-

The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Peak picking and integration (for ¹H NMR) are performed.

Structural-Spectral Correlation Diagram

The following diagram illustrates the logical relationship between the different parts of the this compound molecule and their corresponding signals in the ¹H and ¹³C NMR spectra.

Caption: Correlation of molecular fragments with their respective ¹H and ¹³C NMR signals.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry analysis of 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide, a phosphonium salt commonly utilized as a Wittig reagent in organic synthesis. This document outlines the theoretical fragmentation patterns, proposed experimental protocols for analysis, and a generalized workflow for its characterization using mass spectrometry.

Introduction

This compound, with the chemical formula C₂₄H₂₆BrO₂P and a molecular weight of approximately 457.34 g/mol , is a key intermediate in the synthesis of various organic compounds.[1][2][3] Its structural integrity and purity are paramount for successful downstream applications, making robust analytical characterization essential. Mass spectrometry is a powerful technique for confirming the molecular weight and elucidating the structure of such compounds. This guide focuses on the application of mass spectrometry for the analysis of this specific phosphonium salt.

Predicted Mass Spectrometry Data

Due to the ionic nature of phosphonium salts, soft ionization techniques such as Electrospray Ionization (ESI) are highly suitable for their analysis, as these methods can generate intact molecular ions with minimal fragmentation.[4][5][6][7] The positive ion mode is typically employed for the analysis of phosphonium salts, as they carry a positive charge on the phosphorus atom.

Table 1: Predicted m/z Values for Major Ions of this compound

| Ion Species | Predicted m/z | Ion Type |

| [C₂₄H₂₆O₂P]⁺ | 377.16 | Cation |

| [C₁₈H₁₅P]⁺ | 262.09 | Fragment Ion |

| [C₁₂H₈P]⁺ | 183.04 | Fragment Ion |

| [C₆H₅]⁺ | 77.04 | Fragment Ion |

| [C₅H₉O₂]⁺ | 101.06 | Fragment Ion |

Note: These m/z values are theoretical and may vary slightly in an experimental setting.

Proposed Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a general procedure for the analysis of this compound using ESI-MS.

3.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the mobile phase.

-

Mobile Phase: A typical mobile phase for ESI-MS in positive ion mode would be a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid to facilitate protonation.

3.2. Mass Spectrometer Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V

-

Source Temperature: 100 - 150 °C

-

Desolvation Temperature: 250 - 350 °C

-

Desolvation Gas Flow: 500 - 800 L/hr (Nitrogen)

-

Mass Range: m/z 50 - 1000

3.3. Data Acquisition and Analysis

-

Inject the prepared sample solution into the ESI-MS system.

-

Acquire the mass spectrum over the specified mass range.

-

Process the data using appropriate software to identify the molecular ion and any significant fragment ions.

-

Compare the experimental m/z values with the predicted values to confirm the identity of the compound.

Predicted Fragmentation Pathway

The fragmentation of the 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium cation ([C₂₄H₂₆O₂P]⁺) in the gas phase is expected to occur at the weakest bonds. The primary fragmentation pathways likely involve the cleavage of the C-P bond and bonds within the ethyl-dioxane substituent.

Caption: Predicted fragmentation of the intact cation.

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometry analysis of a chemical compound like this compound.

Caption: General workflow for MS analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. While the presented data is theoretical, it is based on the established principles of mass spectrometry for phosphonium salts. The proposed experimental protocol offers a starting point for researchers to develop a robust analytical method for the characterization of this and similar compounds. For definitive structural elucidation, tandem mass spectrometry (MS/MS) experiments would be beneficial to further investigate the fragmentation patterns.

References

- 1. This compound | C24H26BrO2P | CID 2724168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-(1,3-Dioxan-2-yl)ethyl)triphenylphosphonium bromide [cymitquimica.com]

- 3. [2-(1,3-Dioxan-2-yl)ethyl]triphenylphosphonium bromide, 98… [cymitquimica.com]

- 4. 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Stability and Reactivity of 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide, a versatile Wittig reagent crucial in organic synthesis. This document details its chemical properties, stability under various conditions, and its reactivity profile, particularly in the formation of carbon-carbon double bonds. Experimental protocols and key data are presented to support its application in research and development, particularly in the synthesis of complex molecules and drug discovery.

Core Compound Properties

This compound is a white to cream-colored crystalline powder or solid.[1][2][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₂₆BrO₂P |

| Molecular Weight | 457.34 g/mol [4] |

| Melting Point | 193-195 °C[4] |

| CAS Number | 69891-92-5[4] |

| Appearance | White to cream crystals or powder[1][2][3] |

Stability Profile

The stability of this compound is a critical factor in its storage and handling for synthetic applications. Its stability is influenced by temperature, pH, and the presence of nucleophiles or bases.

pH and Chemical Stability: The 1,3-dioxane moiety, an acetal, is stable under neutral to strongly basic conditions, which are the typical environments for Wittig reactions.[5] Acetals are, however, susceptible to hydrolysis under acidic conditions. The rate of hydrolysis is dependent on the pH and the structure of the acetal.[6][7] The phosphonium salt itself is relatively stable but will react with strong bases to form the corresponding ylide, the reactive species in the Wittig reaction.

Reactivity and Synthetic Applications

The primary application of this compound is as a Wittig reagent for the synthesis of alkenes from aldehydes and ketones.[8][9] The presence of the 1,3-dioxane group makes it a valuable synthon for introducing a protected three-carbon aldehyde functionality.

The Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide (generated in situ from the phosphonium salt by deprotonation with a strong base) with a carbonyl compound to form an alkene and triphenylphosphine oxide.[8][9]

A key application of this reagent is in the olefination of aldehydes and ketones to introduce a vinyl group with a protected aldehyde at the homoallylic position. The 1,3-dioxane group can be subsequently hydrolyzed under acidic conditions to reveal the aldehyde functionality for further synthetic transformations.

Logical Flow of the Wittig Reaction:

Caption: General workflow of the Wittig reaction.

Reactivity with Carbonyl Compounds

The reactivity of this compound is demonstrated in its reaction with various aldehydes and ketones. A notable example is its use in the synthesis of methyl 7-(1,3-dioxan-2-yl)hept-(5Z)-enoate through a Wittig reaction with methyl 5-oxopentanoate.[4] While specific yields for a broad range of substrates are not extensively documented in single sources, the related (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide shows good reactivity with aldehydes, while reactions with ketones can result in lower yields.[10] The stereochemical outcome of the Wittig reaction (E/Z selectivity) is influenced by the nature of the ylide (stabilized, semi-stabilized, or non-stabilized) and the reaction conditions.[9][10]

Experimental Protocols

Synthesis of the Precursor: 2-(2-Bromoethyl)-1,3-dioxane

A key precursor for the synthesis of the title phosphonium salt is 2-(2-bromoethyl)-1,3-dioxane. A common and economical preparation method is described below.[11]

Experimental Workflow for Precursor Synthesis:

Caption: Synthesis of 2-(2-bromoethyl)-1,3-dioxane.

Procedure:

-

In a three-necked flask equipped with a thermometer, addition funnel, and mechanical stirrer, acetic anhydride is placed.

-

Aqueous 47% HBr is added dropwise while maintaining the temperature below 60°C.

-

The resulting solution of HBr in acetic acid is cooled to 10°C.

-

A solution of acrolein and 1,3-propanediol in acetic acid is added at a rate to keep the temperature below 15°C.

-

Boron trifluoride in acetic acid is added, and the mixture is stirred at room temperature for 3 hours.[11]

-

The reaction mixture is then poured onto crushed ice and extracted with petroleum ether.

-

The organic phase is washed with 2M NaOH and saturated NaHCO₃ solution, dried over MgSO₄, and concentrated.

-

The residue is distilled to yield the product as a colorless liquid.[11]

Synthesis of this compound

The phosphonium salt is typically prepared by the reaction of 2-(2-bromoethyl)-1,3-dioxane with triphenylphosphine.

Procedure:

-

A solution of 2-(2-bromoethyl)-1,3-dioxane and an equimolar amount of triphenylphosphine in a suitable solvent (e.g., toluene or acetonitrile) is refluxed.

-

The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated phosphonium salt is collected by filtration.

-

The solid product is washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials and dried under vacuum.

General Protocol for Wittig Reaction

The following is a general procedure for the Wittig reaction using this compound. The specific base, solvent, and temperature may need to be optimized for different carbonyl substrates.

Experimental Workflow for Wittig Reaction:

Caption: General experimental workflow for the Wittig reaction.

Procedure:

-

To a suspension of this compound in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) is added at a low temperature (typically -78°C to 0°C).[12]

-

The mixture is stirred for a period to allow for the formation of the ylide, often indicated by a color change.

-

A solution of the aldehyde or ketone in anhydrous THF is then added dropwise to the ylide solution at the same low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.[12]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its stability under basic conditions makes it compatible with the requirements of the Wittig reaction, while the acid-labile acetal provides a convenient method for the introduction of a masked aldehyde functionality. This guide provides essential information for its effective use in the laboratory, enabling the synthesis of complex molecular architectures relevant to the pharmaceutical and chemical industries. Further investigation into its reactivity with a wider range of substrates would be beneficial to fully exploit its synthetic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. [2-(1,3-Dioxan-2-yl)ethyl]triphenylphosphonium bromide, 98… [cymitquimica.com]

- 3. [2-(1,3-Dioxan-2-yl)Ethyl]Triphenylphosphoniumbromid, 98+%, Thermo Scientific Chemicals 25 g [thermofisher.com]

- 4. tandfonline.com [tandfonline.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide - Enamine [enamine.net]

- 11. tandfonline.com [tandfonline.com]

- 12. total-synthesis.com [total-synthesis.com]

An In-depth Technical Guide to the Ylide Formation from 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism for generating the phosphonium ylide from 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide. This reagent is a valuable intermediate in organic synthesis, particularly in Wittig reactions for the formation of complex alkenes where a protected aldehyde functionality is required. This document details the underlying chemical principles, a representative experimental protocol, and the critical parameters involved in the synthesis.

Introduction: The Wittig Reaction and Phosphonium Ylides

The Wittig reaction is a cornerstone of synthetic organic chemistry, enabling the synthesis of alkenes from aldehydes or ketones.[1][2] The key reactive species in this transformation is a phosphorus ylide (also known as a phosphorane), a molecule with adjacent positive and negative charges, creating a nucleophilic carbon center.[3] These ylides are typically generated in situ from their corresponding phosphonium salts by deprotonation with a strong base.[2][4]

The phosphonium salt of interest, this compound, is particularly useful as it contains a 1,3-dioxane moiety. This acetal group serves as a stable protecting group for an aldehyde functionality, which is inert to the strongly basic conditions of ylide formation and the subsequent Wittig reaction.[3]

The Mechanism of Ylide Formation

The generation of the phosphorus ylide from this compound is a classic acid-base reaction. The process involves the removal of a proton from the carbon atom alpha to the positively charged phosphorus atom.

The Role of the Phosphonium Group

The triphenylphosphonium group ([P(C₆H₅)₃]⁺) is strongly electron-withdrawing. This positive charge inductively stabilizes the conjugate base formed upon deprotonation of the adjacent carbon atom. This electronic effect significantly increases the acidity of the α-hydrogens compared to a standard alkane, making them susceptible to removal by a strong base.[3][4]

Deprotonation with a Strong Base

Due to the alkyl nature of the substituent, the phosphonium salt is considered "non-stabilized," meaning there are no additional resonance-stabilizing groups (like carbonyl or ester groups) attached to the α-carbon.[5] Consequently, a very strong base is required to effectively deprotonate the salt and generate the ylide.[2][3]

Commonly employed bases for this purpose include:

-

n-Butyllithium (n-BuLi)

-

Sodium Hydride (NaH)

-

Sodium Amide (NaNH₂)

-

Potassium tert-butoxide (t-BuOK)[1]

n-Butyllithium is a frequently used reagent for this transformation due to its high basicity and commercial availability in hydrocarbon solvents.[6] The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of the highly reactive base and ylide by moisture or oxygen.[7]

The reaction is illustrated below:

Caption: General mechanism of ylide formation via deprotonation.

The acetal (1,3-dioxane) protecting group is stable under these strongly basic conditions, ensuring its integrity throughout the ylide formation process.

Physicochemical Data and Reagent Properties

The starting material is a stable, crystalline solid. Key data is summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | [2-(1,3-dioxan-2-yl)ethyl]triphenylphosphanium bromide | [8] |

| CAS Number | 69891-92-5 | [8] |

| Molecular Formula | C₂₄H₂₆BrO₂P | [9] |

| Molecular Weight | 457.35 g/mol | [9] |

| Appearance | White to cream crystalline powder | [8][9] |

| Purity (Typical) | ≥98% | [9] |

| Expected Ylide | (2-(1,3-Dioxan-2-yl)ethylidene)triphenylphosphorane | - |

| ³¹P NMR Shift (Ylide) | Expected in the range of +5 to +25 ppm (in THF or C₆D₆), characteristic of non-stabilized ylides. | [10] |

Representative Experimental Protocol

Reagents and Equipment

-

[2-(1,3-Dioxan-2-yl)ethyl]triphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

-

Oven-dried, two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and argon/nitrogen inlet

-

Syringes for liquid transfer

Step-by-Step Procedure

-

Preparation : Add [2-(1,3-Dioxan-2-yl)ethyl]triphenylphosphonium bromide (1.0 eq) to the oven-dried flask equipped with a magnetic stir bar. Seal the flask with septa and purge with argon.

-

Dissolution/Suspension : Add anhydrous THF via syringe to the flask to create a suspension of the phosphonium salt (concentration typically 0.1-0.5 M).

-

Cooling : Cool the stirred suspension to 0 °C or -78 °C using an ice bath or dry ice/acetone bath, respectively. Cooling is critical to control the exothermic deprotonation and prevent side reactions.

-

Base Addition : Slowly add n-butyllithium solution (1.0 eq) dropwise via syringe to the cooled, stirring suspension. A distinct color change (typically to deep red, orange, or yellow) is indicative of ylide formation.

-

Stirring : Allow the mixture to stir at the reduced temperature for 30-60 minutes to ensure complete deprotonation.

-

Confirmation (Optional) : If desired, an aliquot can be carefully removed, quenched, and analyzed by ³¹P NMR spectroscopy to confirm the disappearance of the phosphonium salt signal (typically ~+20 to +25 ppm) and the appearance of the ylide signal.

-

Usage : The resulting colored solution/suspension of the ylide is now ready for direct use in a subsequent Wittig reaction by adding an aldehyde or ketone.

Caption: Experimental workflow for the in situ generation of the ylide.

Summary of Protocol Parameters

| Parameter | Recommended Condition | Rationale |

| Base | n-Butyllithium (n-BuLi) | Sufficiently strong base for deprotonating non-stabilized phosphonium salts.[6] |

| Stoichiometry | 1.0 equivalent of base per equivalent of salt | Ensures complete conversion to the ylide without excess base. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solvent for the ylide and compatible with organolithium reagents.[6][7] |

| Temperature | 0 °C to -78 °C | Controls exothermicity, enhances stability of the ylide and base.[11] |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction of the strong base and ylide with H₂O or O₂. |

| Reaction Time | 30-60 minutes | Typically sufficient for complete deprotonation. |

Conclusion

The formation of the ylide from this compound is a straightforward but sensitive acid-base reaction requiring anhydrous conditions and a strong, non-nucleophilic base. The presence of the 1,3-dioxane group provides a masked aldehyde functionality that is robust under the reaction conditions. By following a carefully controlled experimental protocol, researchers can reliably generate this versatile Wittig reagent in situ for use in complex molecule synthesis, making it a valuable tool for drug development and materials science professionals.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 7. ospt.osi.lv [ospt.osi.lv]

- 8. L04909.06 [thermofisher.com]

- 9. [2-(1,3-Dioxan-2-yl)ethyl]triphenylphosphonium bromide, 98… [cymitquimica.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

Solubility Profile of 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide, a key reagent in various organic syntheses. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides generalized experimental protocols for its synthesis and application in the Wittig reaction.

Introduction

This compound is a phosphonium salt widely utilized as a precursor to a Wittig reagent. Its molecular structure, featuring a polar phosphonium head and a relatively nonpolar triphenylphosphine moiety, along with the dioxolane ring, suggests a nuanced solubility profile in organic solvents. Understanding this profile is critical for optimizing reaction conditions, purification procedures, and overall process efficiency in synthetic chemistry.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₆BrO₂P | [1] |

| Molecular Weight | 457.34 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 193-195 °C |

Solubility in Organic Solvents

Table 2 summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is extrapolated from literature that discusses the solubility of similar phosphonium salts[2][3].

| Solvent | Polarity | Expected Solubility |

| Chloroform | Polar | Soluble |

| Dichloromethane | Polar | Soluble |

| Acetone | Polar | Soluble |

| Ethanol | Polar | Soluble |

| Methanol | Polar | Soluble |

| Diethyl Ether | Nonpolar | Insoluble/Slightly Soluble |

| Petroleum Ether | Nonpolar | Insoluble/Slightly Soluble |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis of this compound and its subsequent use in a Wittig reaction. These protocols are based on standard procedures for similar chemical transformations.

Synthesis of this compound

The synthesis of phosphonium salts typically involves the reaction of a phosphine with an alkyl halide. The following is a plausible synthetic route for the target compound.

Reaction:

2-(2-Bromoethyl)-1,3-dioxane + Triphenylphosphine → this compound

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-(2-bromoethyl)-1,3-dioxane and triphenylphosphine.

-

Solvent Addition: Add a suitable solvent such as toluene or acetonitrile to the flask. The choice of solvent will influence the reaction rate and product isolation.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The phosphonium salt product may precipitate out of the solution. If so, collect the solid by filtration.

-

Purification: Wash the collected solid with a nonpolar solvent, such as diethyl ether or petroleum ether, to remove any unreacted starting materials. The product can be further purified by recrystallization from an appropriate solvent system (e.g., dichloromethane/diethyl ether).

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Wittig Reaction using this compound

The phosphonium salt is converted to the corresponding ylide, which then reacts with a carbonyl compound (an aldehyde or ketone) to form an alkene.

Procedure:

-

Ylide Formation:

-

Suspend this compound in a dry, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath or a dry ice/acetone bath.

-

Add a strong base, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK), dropwise to the suspension. The formation of the ylide is often indicated by a color change.

-

-

Reaction with Carbonyl Compound:

-

Once the ylide formation is complete, slowly add a solution of the desired aldehyde or ketone in the same solvent to the reaction mixture, maintaining the low temperature.

-

-

Reaction Progression: Allow the reaction to stir at low temperature for a period of time, then warm to room temperature and stir for several more hours or until completion as monitored by TLC.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Visualizations

The following diagrams illustrate the logical workflows for the synthesis of the phosphonium salt and its application in a Wittig reaction.

Caption: Synthesis of the phosphonium salt.

Caption: Wittig reaction workflow.

Conclusion

While specific quantitative solubility data for this compound remains elusive in the current body of scientific literature, a strong qualitative understanding can be inferred from the general behavior of phosphonium salts. It is anticipated to be soluble in polar organic solvents and poorly soluble in nonpolar organic solvents. The provided generalized experimental protocols for its synthesis and use in the Wittig reaction serve as a practical starting point for researchers. Further empirical studies are necessary to establish precise solubility curves and optimize reaction conditions for this versatile reagent.

References

An In-depth Technical Guide to the Handling and Storage of Protected Phosphonium Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the handling, storage, and stability assessment of protected phosphonium salts, which are critical reagents in modern synthetic chemistry, particularly in the realm of peptide synthesis and drug development. Adherence to these guidelines is essential for ensuring the efficacy, reproducibility, and safety of chemical processes that rely on these powerful coupling agents.

Introduction to Phosphonium Salts in Synthesis

Phosphonium salts, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are widely employed as coupling reagents to facilitate the formation of amide bonds. In the context of this guide, "protected phosphonium salts" refers to their use in synthetic schemes where other functional groups on the reacting molecules are masked by protecting groups to ensure selective bond formation. The stability and purity of these reagents are paramount to achieving high yields and minimizing side reactions.

Stability and Degradation of Phosphonium Salts

The efficacy of phosphonium salt coupling reagents is directly linked to their stability. Degradation can lead to reduced yields, increased impurities, and a lack of reproducibility in synthetic protocols. The primary pathways of decomposition are hydrolysis, oxidation, and thermal degradation[1].

Key Factors Influencing Stability:

-

Moisture: Phosphonium salts are susceptible to hydrolysis, which can break down the reagent and reduce its activity. The presence of water can lead to the formation of phosphine oxides, a common impurity[1][2].

-

Temperature: Elevated temperatures can accelerate the degradation of phosphonium salts. Some reagents, particularly in solution, have limited thermal stability[3].

-

Oxygen: Exposure to atmospheric oxygen can lead to oxidation of the phosphonium center, rendering the reagent inactive[1].

-

Solvent: The choice of solvent can significantly impact the stability of phosphonium salts in solution. Polar aprotic solvents like N,N-Dimethylformamide (DMF) are common, but the stability of the reagent in these solvents can be limited[4].

-

Counter-ion: The nature of the counter-ion (e.g., hexafluorophosphate, bromide) can influence the thermal stability and overall properties of the phosphonium salt.

Visual Inspection

A preliminary assessment of the quality of a solid phosphonium salt can be made through visual inspection. High-quality reagents are typically white to off-white crystalline powders. A yellow or brownish discoloration may indicate decomposition and the presence of impurities[1].

Common Degradation Products

The primary degradation product from the hydrolysis or oxidation of many common phosphonium-based reagents is triphenylphosphine oxide (TPPO) or its analogues[1]. Under alkaline conditions, tetraphenylphosphonium bromide (TPPB) is known to degrade to triphenylphosphine oxide (TPPO)[5]. The degradation of some phosphonium-type ionic liquids can proceed via β-elimination to produce trialkylphosphine oxides and alkenes[6].

Recommended Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the integrity of phosphonium salts.

General Handling Guidelines

-

Inert Atmosphere: Whenever possible, handle solid phosphonium salts under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Ventilation: Handle these reagents in a well-ventilated area or a fume hood to avoid inhalation of any fine powders.

Storage of Solid Phosphonium Salts

For long-term storage, solid phosphonium salts should be kept in tightly sealed containers in a cool, dry, and dark place. Refrigeration (2-8°C) is often recommended for long-term stability[4].

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C for long-term storage. | Minimizes thermal degradation. |

| Atmosphere | Tightly sealed container, preferably under inert gas. | Prevents hydrolysis and oxidation. |

| Light | Store in an opaque container or in the dark. | Prevents light-induced degradation. |

| Moisture | Store in a desiccator or a dry cabinet. | Prevents hydrolysis. |

Storage of Phosphonium Salt Solutions

Solutions of phosphonium salts are generally less stable than their solid counterparts and should ideally be prepared fresh before use. If short-term storage is necessary, the following conditions are recommended.

| Reagent | Solvent | Storage Condition | Approximate Stability |

| PyBOP | DMF | Room Temperature | Limited stability, use promptly. |

| HATU | Anhydrous DMF | 0°C under inert atmosphere | Purity can drop to 85% after four weeks[7]. |

Experimental Protocols for Quality Assessment

Regularly assessing the purity and stability of phosphonium salts is essential for consistent results in the laboratory.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a powerful technique for determining the purity of phosphonium salts and quantifying any degradation products. A reverse-phase method is commonly employed.

Protocol: Purity Assessment of a Phosphonium Salt by RP-HPLC

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the phosphonium salt.

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

-

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 150 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peak areas of the main component and any impurities.

-

Calculate the purity as the percentage of the main peak area relative to the total peak area.

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy for Degradation Analysis

³¹P NMR is a highly specific and quantitative method for analyzing phosphorus-containing compounds. It can be used to identify and quantify the parent phosphonium salt and its phosphorus-containing degradation products, such as phosphine oxides.

Protocol: Analysis of Phosphonium Salt Degradation by ³¹P NMR

-

Sample Preparation:

-

Dissolve 10-20 mg of the phosphonium salt sample in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, or DMSO-d₆) in an NMR tube.

-

Add a known amount of an internal standard (e.g., triphenyl phosphate) for quantitative analysis.

-

-

NMR Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Nucleus: ³¹P.

-

Decoupling: Proton decoupling is typically used to simplify the spectrum. For quantitative measurements, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE)[8].

-

Reference: 85% H₃PO₄ as an external standard (δ = 0 ppm).

-

Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T₁ of the phosphorus nuclei being analyzed) is crucial for accurate quantification.

-

-

Data Analysis:

-

Integrate the signals corresponding to the phosphonium salt and any degradation products.

-

The relative concentrations can be determined from the integral ratios. If an internal standard is used, the absolute concentration can be calculated. Phosphonium salts typically appear downfield in the ³¹P NMR spectrum, while their corresponding phosphine oxide degradation products appear at a different chemical shift.

-

Visualization of Workflows and Pathways

General Workflow for Phosphonium Salt-Mediated Peptide Coupling

The following diagram illustrates a typical workflow for an amide bond formation reaction using a phosphonium salt coupling reagent in solid-phase peptide synthesis (SPPS).

Conceptual Degradation Pathway of a Phosphonium Salt

This diagram illustrates the primary degradation pathway for many phosphonium-based coupling reagents upon exposure to moisture.

Logical Relationships in Method Selection for Purity Analysis

The choice of analytical method for assessing the purity of phosphonium salts depends on the specific information required.

Conclusion

The stability and purity of protected phosphonium salts are critical for the success of synthetic projects in research and drug development. By implementing rigorous handling and storage protocols and utilizing appropriate analytical methods for quality control, scientists can ensure the reliability and reproducibility of their results. This guide provides a foundational framework for best practices, and it is recommended that specific stability studies are conducted for any new or long-stored batch of these essential reagents.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanism of hydrolysis of phosphonium salts and ylides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Accelerated Oxidative Degradation of Phosphonium-Type Ionic Liquid with l-Prolinate Anion: Degradation Mechanism and CO2 Separation Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]

Methodological & Application

Application Note: Wittig Reaction Protocol Using 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium Bromide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from carbonyl compounds.[1][2][3] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[4] The use of functionalized phosphonium salts allows for the introduction of complex molecular fragments. 2-(1,3-Dioxan-2-yl)ethyltriphenylphosphonium bromide is a particularly useful Wittig reagent, as it contains a masked aldehyde functionality in the form of a 1,3-dioxane cyclic acetal.[5][6][7] This acetal is stable under basic conditions required for the Wittig reaction but can be readily hydrolyzed under acidic conditions to reveal the aldehyde.[8][9] This two-stage approach enables the synthesis of longer-chain unsaturated aldehydes, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[10][11]

Experimental Protocols

This section details the necessary protocols for the preparation of the Wittig reagent, its reaction with a carbonyl compound, and the subsequent deprotection of the resulting alkene.

Part 1: Preparation of the Phosphonium Ylide (Wittig Reagent)

The ylide is generated in situ by deprotonating the phosphonium salt with a strong base. This procedure must be carried out under anhydrous and inert conditions to prevent quenching of the base and the reactive ylide.[4][12]

Materials:

-

This compound

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)[13]

-

Strong base (e.g., n-Butyllithium (n-BuLi), Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))[12]

-

Schlenk flask or flame-dried round-bottom flask with a rubber septum

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Suspend this compound (1.0 eq) in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.

-

Cool the stirred suspension to a low temperature (typically 0 °C to -78 °C) using an ice or dry ice/acetone bath to control the exothermic reaction and prevent side reactions.[13]

-

Slowly add a solution of a strong base (e.g., n-BuLi, 1.0 eq) dropwise via syringe.

-

Upon addition of the base, the white phosphonium salt will dissolve, and a characteristic color change (often to orange or deep red) will occur, indicating the formation of the phosphorus ylide.

-

Allow the solution to stir at the low temperature for 30-60 minutes to ensure complete ylide formation.

Part 2: Wittig Reaction with an Aldehyde or Ketone

Procedure:

-

To the freshly prepared ylide solution from Part 1, slowly add a solution of the desired aldehyde or ketone (1.0 eq) in anhydrous THF via syringe, while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at the low temperature for an additional 30 minutes.

-

Gradually warm the mixture to room temperature and let it stir for several hours (typically 2-12 hours). Reaction progress can be monitored by Thin-Layer Chromatography (TLC).[13]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The primary byproduct of the reaction is triphenylphosphine oxide (TPPO), which can often be challenging to remove.[13] Purification is typically achieved by column chromatography on silica gel.

Part 3: Deprotection of the 1,3-Dioxane Group

The 1,3-dioxane group can be removed under acidic conditions to reveal the aldehyde functionality.[8]

Procedure:

-

Dissolve the purified alkene product from Part 2 in a mixture of a suitable organic solvent (e.g., acetone, THF) and aqueous acid (e.g., 1M HCl, acetic acid).[9]

-

Stir the solution at room temperature. The reaction time can vary from a few hours to overnight, depending on the substrate's stability. Monitor the reaction by TLC.

-

Once the deprotection is complete, neutralize the acid carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The final unsaturated aldehyde can be further purified by column chromatography if necessary.

Data Presentation

The efficiency and stereoselectivity of the Wittig reaction are highly dependent on the reaction conditions and the nature of the ylide.[1][14] Non-stabilized ylides, such as the one derived from this compound, typically favor the formation of (Z)-alkenes under salt-free conditions.[3][14]

Table 1: Representative Wittig Reaction Conditions and Outcomes

| Entry | Carbonyl Compound | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cyclohexanone | n-BuLi (1.1) | THF | -78 to 25 | 4 | 85 |

| 2 | Benzaldehyde | NaH (1.2) | THF | 0 to 25 | 6 | 78 (Z:E > 9:1) |

| 3 | 4-Methoxybenzaldehyde | t-BuOK (1.1) | Toluene | 25 | 12 | 72 (Z:E ~ 7:3) |

| 4 | Acetophenone | KHMDS (1.1) | THF | -78 to 25 | 8 | 65 |

Note: The data presented in this table are illustrative and based on typical outcomes for non-stabilized Wittig ylides. Actual results may vary.

Visualizations

Reaction Mechanism Workflow

The following diagram illustrates the key stages of the Wittig reaction, from ylide formation to the final products.

Caption: Key mechanistic steps of the Wittig reaction.

Experimental Workflow Diagram

This diagram outlines the complete experimental procedure, from starting materials to the final deprotected product.

Caption: Overall experimental workflow for the synthesis.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemimpex.com [chemimpex.com]

- 6. [2-(1,3-Dioxan-2-yl)ethyl]triphenylphosphonium bromide, 98… [cymitquimica.com]

- 7. L04909.06 [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 10. Recent advances in the catalytic asymmetric alkylation of stabilized phosphorous ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Wittig reagents - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Wittig Reaction [organic-chemistry.org]

Application Notes and Protocols for Three-Carbon Homologation of Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The three-carbon homologation of aldehydes to α,β-unsaturated aldehydes is a valuable transformation in organic synthesis, providing key intermediates for the construction of complex molecules, including natural products and pharmaceuticals.[1] The Wittig reaction offers a powerful method for achieving this transformation.[1] This protocol utilizes a protected Wittig reagent, (2-(1,3-dioxolan-2-yl)ethyl)triphenylphosphonium bromide, to introduce a three-carbon unit to an aldehyde. The initial product is a stable acetal-protected alkene, which can then be deprotected under mild acidic conditions to furnish the desired α,β-unsaturated aldehyde. This two-step sequence allows for the clean installation of the α,β-unsaturated aldehyde functionality while avoiding potential side reactions associated with the unprotected aldehyde.

Reaction Scheme

The overall transformation involves two key steps:

-

Wittig Olefination: An aldehyde reacts with the ylide generated from (2-(1,3-dioxolan-2-yl)ethyl)triphenylphosphonium bromide to form a 1,3-dioxolane-protected alkene.

-

Acid-Catalyzed Deprotection: The 1,3-dioxolane protecting group is removed under acidic conditions to yield the final α,β-unsaturated aldehyde.

Data Presentation